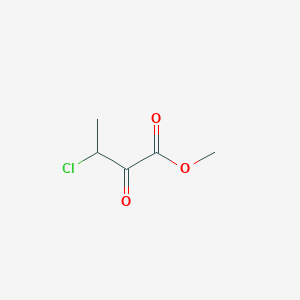

Methyl 3-chloro-2-oxobutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7ClO3 |

|---|---|

Molecular Weight |

150.56 g/mol |

IUPAC Name |

methyl 3-chloro-2-oxobutanoate |

InChI |

InChI=1S/C5H7ClO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3 |

InChI Key |

AAJSMPDVABPJTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C(=O)OC)Cl |

Origin of Product |

United States |

The Importance of Alpha Halo Beta Keto Esters in Chemical Synthesis

Alpha-halo-beta-keto esters are a class of organic compounds that are highly useful in building more complex molecules. Their value comes from the presence of multiple reactive sites within their structure, allowing for a wide range of chemical transformations. These compounds are key starting materials for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry and materials science. nih.gov

The reactivity of these esters is influenced by the presence of a halogen atom (like chlorine or bromine) at the alpha position and a ketone group at the beta position relative to the ester functionality. nih.govwikipedia.org This specific arrangement allows these molecules to participate in a variety of reactions, including:

Nucleophilic Substitution: The halogen atom can be easily replaced by other atoms or groups, a fundamental process in creating new chemical bonds. wikipedia.org

Condensation Reactions: These reactions allow for the formation of larger molecules, often leading to the creation of cyclic structures like furans and pyrroles. uwindsor.ca

Reformatsky Reaction: This classic reaction uses zinc to create a carbon-carbon bond, resulting in the formation of β-hydroxy esters, which are important intermediates in organic synthesis. iitk.ac.in

Darzens Reaction: This reaction produces α,β-epoxy esters, also known as glycidic esters, which are valuable building blocks for other organic compounds. wikipedia.org

The versatility of alpha-halo-beta-keto esters makes them indispensable in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govsmolecule.com

A Look Back: the Study of Methyl 3 Chloro 2 Oxobutanoate and Similar Compounds

The study of alpha-halo-beta-keto esters dates back to the late 19th century with the discovery of reactions like the Reformatsky reaction in 1887. iitk.ac.in These early investigations laid the groundwork for understanding the unique reactivity of this class of compounds. Over the years, chemists have developed numerous methods for preparing these valuable synthetic intermediates.

Historically, the synthesis of α-haloketones, a related class of compounds, often involved the direct reaction of a ketone with a halogen. nih.gov However, these methods sometimes led to multiple halogenations and other side products. nih.gov To address these challenges, researchers have developed more selective and efficient synthetic routes. For example, the use of reagents like sulfuryl chloride for chlorination offers a more controlled way to introduce a chlorine atom. researchgate.net

The development of continuous flow synthesis represents a modern approach to producing chiral α-halo ketones, which are important building blocks for certain antiviral drugs. acs.org This technique allows for the safe and efficient production of these compounds without the need to isolate potentially unstable intermediates. acs.org

Structure and Reactivity: a Closer Look at Methyl 3 Chloro 2 Oxobutanoate

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established and modern chemical strategies. These methods often involve standard organic reactions tailored to introduce the key functional groups of the target molecule.

Esterification Reactions for Butanoic Acid Derivatives

Esterification is a fundamental reaction in the synthesis of this compound, typically involving the reaction of a carboxylic acid with an alcohol. In this context, the corresponding butanoic acid derivative, 3-chloro-2-oxobutanoic acid, can be esterified with methanol (B129727) in the presence of an acid catalyst to yield the desired methyl ester. While direct esterification of the chloro-substituted keto acid is a plausible route, it is often more practical to perform the esterification on a precursor and introduce the chlorine atom at a later stage due to the potential for side reactions.

Alternatively, transesterification of other esters of 3-chloro-2-oxobutanoic acid, such as ethyl 3-chloro-2-oxobutanoate, with methanol can also produce the methyl ester. This equilibrium-driven process often requires a large excess of methanol and a suitable catalyst.

Halogenation Strategies for Alpha-Substitution

Alpha-halogenation is a key step in many synthetic routes to this compound. This involves the selective introduction of a chlorine atom at the carbon atom adjacent to the keto group (the α-position).

One common strategy is the direct chlorination of methyl 2-oxobutanoate (B1229078). This reaction can be carried out using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction proceeds through an enol or enolate intermediate, which attacks the electrophilic chlorine source. libretexts.org Acid-catalyzed halogenation typically involves the formation of an enol, which then reacts with the halogen. libretexts.org Base-promoted halogenation, on the other hand, proceeds via an enolate intermediate. youtube.com

For instance, the chlorination of β-ketoesters like methyl 2-oxobutanoate can be achieved using reagents like sulfuryl chloride in an inert solvent. google.com The reactivity of the α-position is enhanced by the presence of the two electron-withdrawing carbonyl groups, facilitating the substitution reaction. Another approach involves the use of N-halosuccinimides in a solvent like dimethyl sulfoxide (B87167) (DMSO) for a catalyst-free α-halogenation of ketones. researchgate.net

Multi-step Convergent Syntheses from Simpler Precursors

Another multi-step approach could involve the alkylation of a simpler β-dicarbonyl compound. For example, the alkylation of methyl 4-chloro-3-oxobutanoate has been studied, though this leads to different substitution patterns. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral Analogues

The synthesis of specific stereoisomers (enantiomers or diastereomers) of molecules related to this compound is crucial for the production of many pharmaceuticals. This is because different stereoisomers can have vastly different biological activities.

Enantioselective Catalytic Methods

Enantioselective catalysis aims to produce a single enantiomer of a chiral product from a non-chiral starting material using a chiral catalyst. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for such transformations. For example, organocatalytic cross-aldol reactions have been used to synthesize γ-butyrolactones with high diastereo- and enantioselectivity. acs.org While not directly applied to this compound in the provided sources, these principles can be extended to the enantioselective α-functionalization of β-ketoesters.

Lipases can also be used for the enantioselective preparation of secondary alcohols through the solvolysis of their corresponding acetoacetic acid esters. google.com This enzymatic approach can achieve high enantioselectivity. google.com

Biocatalytic Approaches for Chiral Alcohol Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and selectivity, often under mild conditions. A significant application in this area is the stereoselective reduction of the keto group in chloro-oxo-butanoate esters to produce chiral hydroxy esters. These chiral alcohols are valuable building blocks for pharmaceuticals. mdpi.comnih.gov

For example, the reduction of ethyl 4-chloro-3-oxobutanoate (a close analog) to its corresponding (R)- or (S)-hydroxy ester is a well-studied transformation. nih.govarkat-usa.org Various microorganisms and their enzymes have been employed for this purpose.

Using Yeast and Fungi: Baker's yeast has been used to reduce ethyl and methyl 4-chloro-3-oxobutanoate, yielding both (R)- and (S)-3-hydroxyesters with high enantiomeric excess (90-97% e.e.). arkat-usa.org The fungus Curvularia hominis B-36 has shown excellent S-enantioselectivity in the reduction of methyl 4-chloro-3-oxobutanoate, achieving over 99% ee and over 90% yield. mdpi.com Cell suspensions of Geotrichum candidum have been used to reduce methyl 4-chloro-3-oxobutanoate to (S)-4-chloro-3-hydroxybutanoic acid methyl ester with a 95% yield and 96% ee. mdpi.com

Using Bacteria: A stereoselective carbonyl reductase from Burkholderia gladioli has been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to (R)-ethyl 4-chloro-3-hydroxybutyrate with excellent enantioselectivity (99.9% ee). nih.gov Strains of Rhodococcus, Brevibacterium, and Hansenula have also been employed for the diastereoselective reduction of a related compound. mdpi.com Actinomycetes, such as those from the genera Agromyces and Gordonia, have also been investigated for the stereoselective reduction of α-keto esters. scirp.org

These biocatalytic reductions often employ whole-cell systems where cofactors like NADPH are regenerated in situ, making the process more economical. nih.gov The choice of biocatalyst can determine the stereochemical outcome of the reduction, allowing for the selective production of either the (R) or (S) enantiomer of the resulting chiral alcohol.

Table of Research Findings on Biocatalytic Reductions

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Stereochemistry | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-chloro-3-oxobutanoate | Curvularia hominis B-36 | (S)-Methyl 4-chloro-3-hydroxybutanoate | >90% | >99% | S | mdpi.com |

| Methyl 4-chloro-3-oxobutanoate | Geotrichum candidum SC 5469 | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% | S | mdpi.com |

| Ethyl 4-chloro-3-oxobutanoate | Burkholderia gladioli CCTCC M 2012379 (BgADH3) | (R)-Ethyl 4-chloro-3-hydroxybutyrate | 91.8% | 99.9% | R | nih.gov |

| Ethyl/Methyl 4-chloro-3-oxobutanoate | Baker's yeast | (R)- and (S)-4-chloro-3-hydroxybutanoates | - | 90-97% | R and S | arkat-usa.org |

Enzyme Screening and Optimization in Bioreduction

The bioreduction of α-keto esters like this compound is a critical step for producing chiral hydroxy esters, which are valuable building blocks in the pharmaceutical industry. The success of this approach hinges on the discovery and optimization of suitable enzymes.

Detailed research findings have shown that a variety of microorganisms and their isolated enzymes are effective for the asymmetric reduction of similar chloro-substituted ketoesters. A high-throughput colorimetric screening strategy has been successfully employed to identify potent biocatalysts. For instance, an NADH-dependent reductase (ClCR) from Clavispora lusitaniae was discovered through genome data mining and subsequently overexpressed in Escherichia coli BL21. tandfonline.com This recombinant strain demonstrated high reductase activity and excellent stereoselectivity for the reduction of ethyl 4-chloro-3-oxobutanoate (COBE), a close analog of the target methyl compound. tandfonline.com

Screening of in-house collections of E. coli overexpressing various alcohol dehydrogenases (ADHs) has also proven fruitful. Enzymes from sources such as Rhodococcus ruber (ADH-A), Lactobacillus brevis (LB-ADH), and Thermoanaerobacter ethanolicus (Tes-ADH) have been evaluated for their ability to reduce α-diazo-β-keto esters, a class of compounds that includes derivatives of this compound. mdpi.com These screenings have yielded biocatalysts capable of producing the corresponding α-diazo-β-hydroxy esters with high conversions and excellent enantiomeric excess (ee). mdpi.com

Optimization of the reaction conditions is a crucial subsequent step. Factors such as pH, temperature, and the use of co-solvents are fine-tuned to maximize enzyme activity and stability. For example, the reductase ChKRED20 from Chryseobacterium sp. CA49, initially limited in its activity towards aryl ketoesters, was significantly improved through iterative saturation mutagenesis at key amino acid sites within its active cavity. sci-hub.se This protein engineering approach led to mutants with up to a 196-fold increase in catalytic efficiency (kcat/Km) for certain substrates. sci-hub.se

Table 1: Examples of Screened Biocatalysts for the Reduction of Keto Esters

| Enzyme/Microorganism | Substrate Example | Product | Key Finding | Reference |

|---|---|---|---|---|

| Clavispora lusitaniae Reductase (ClCR) in E. coli | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate | High yield (96.4%) and excellent stereoselectivity (>99% ee) in a biphasic system. tandfonline.com | tandfonline.com |

| Ketoreductase Kit (KRED-P2-D12) | Methyl 4-chloro-2-diazo-3-oxobutanoate | (R)-Methyl 4-chloro-2-diazo-3-hydroxybutanoate | Excellent conversion (>99%) and enantiomeric excess (98% ee). mdpi.com | mdpi.com |

| Penicillium citrinum | Methyl 4-bromo-3-oxobutyrate | (S)-Methyl 4-bromo-3-hydroxybutyrate | Found to produce the optically active (S)-enantiomer. sumitomo-chem.co.jp | sumitomo-chem.co.jp |

| ChKRED20 Mutant | Ethyl 2-oxo-4-phenylbutanoate | Corresponding chiral alcohol | Catalytic efficiency increased 196-fold compared to wild-type. sci-hub.se | sci-hub.se |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation offers several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors like NAD(P)H, which is essential for redox reactions. nih.govacs.org This makes the process more economically viable for industrial-scale production.

Escherichia coli is a commonly used host for whole-cell biotransformations due to its well-understood genetics and fast growth. nih.gov Recombinant E. coli cells co-expressing a ketoreductase and a cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH), have been engineered for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. nih.govcore.ac.uk The GDH enzyme facilitates the regeneration of NADPH by oxidizing glucose, which is supplied in the medium, thus driving the reduction of the ketoester to the corresponding chiral alcohol. nih.govcore.ac.uk

Other microorganisms, such as Aureobasidium pullulans, have also been successfully used as whole-cell biocatalysts. researchgate.net Studies have shown that A. pullulans can catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate with high yield and enantiomeric excess. researchgate.net The performance of these whole-cell systems can be significantly enhanced by optimizing reaction parameters and the reaction medium, for instance, by using aqueous/ionic liquid biphasic systems. researchgate.net Such systems can improve substrate availability and product recovery while minimizing solvent toxicity to the cells. researchgate.netnih.gov

Table 2: Performance of Whole-Cell Biotransformation Systems

| Whole-Cell System | Substrate | Cofactor Regeneration System | Key Optimization | Product Yield/ee | Reference |

|---|---|---|---|---|---|

| E. coli transformant | Ethyl 4-chloro-3-oxobutanoate | Glucose Dehydrogenase (GDH) | Co-expression of aldehyde reductase and GDH genes. | Not specified | core.ac.uk |

| E. coli CCZU-T15 | Ethyl 4-chloro-3-oxobutanoate | Endogenous cellular metabolism | Toluene-water biphasic system. | 96.4% yield, >99% ee (S) | tandfonline.com |

| Aureobasidium pullulans CGMCC 1244 | Ethyl 4-chloro-3-oxobutanoate | Endogenous cellular metabolism | Aqueous/ionic liquid biphasic system. | 92.6% yield, 95.4% ee (S) | researchgate.net |

| Saccharomyces cerevisiae | Ethyl 4-chloro-3-oxobutanoate | Endogenous cellular metabolism | Addition of 50% v/v n-butyl acetate (B1210297). | High product concentration (3 M) achieved. | nih.gov |

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance sustainability. jetir.org

Solvent-Free and Environmentally Benign Reaction Conditions

A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free, or neat, reaction conditions represent an ideal scenario, often leading to higher productivity and reduced waste. nih.gov For transformations involving β-keto esters, such as trans-esterification, protocols using recyclable heterogeneous catalysts like silica-supported boric acid have been developed to proceed efficiently without any solvent. rsc.org These methods offer high yields (87-95%) and a simple work-up procedure where the catalyst can be recovered and reused. rsc.org

When solvents are necessary, the focus shifts to environmentally benign options. Water is the most desirable green solvent, and biocatalytic reactions are often performed in aqueous media. dokumen.pub In cases where substrate or product solubility is an issue, biphasic systems using ionic liquids or deep eutectic solvents (DESs) are being explored. researchgate.netdokumen.pub For example, the bioreduction of ethyl 4-chloro-3-oxobutanoate has been successfully conducted in a [ChCl][Gly]-water medium, demonstrating the feasibility of using green solvent systems. dokumen.pub

Atom Economy and Efficiency in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has an atom economy of 100%. rsc.org Synthetic routes are increasingly designed to maximize atom economy by favoring addition reactions over substitution or elimination reactions, which inherently generate by-products. primescholars.com

In addition to atom economy, other metrics like the Environmental Factor (E-factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME) are used to assess the "greenness" of a synthesis. rsc.org For instance, a synthesis was evaluated to have a low E-factor (0.07), high atom economy (96.21%), and high reaction mass efficiency (92.67%), indicating an environmentally friendly process. rsc.org Designing synthetic pathways for this compound and its derivatives with these principles in mind is crucial for sustainable industrial production.

Catalytic Strategies for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalysts (including enzymes and organocatalysts) can increase reaction rates and selectivity, often under milder conditions, while being required in only small amounts. ua.es

Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, complementing metal- and biocatalysis. unl.pt For the synthesis of complex molecules, organocatalysts can facilitate various transformations, including C-C bond formation. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles can be applied. For example, organocatalysts have been used in tandem processes for the asymmetric synthesis of nitrogen-containing compounds starting from β-keto esters. ub.edu The development of organocatalytic routes could offer novel, metal-free pathways to this compound and its derivatives, aligning with the goals of sustainable chemistry. unl.pt

Nucleophilic Substitution Reactions at the Alpha-Carbon

This compound possesses a reactive center at the alpha-carbon, which is susceptible to nucleophilic attack. This reactivity is attributed to the presence of a chlorine atom, a good leaving group, and the electron-withdrawing nature of the adjacent carbonyl and ester functionalities. These structural features facilitate the displacement of the chloride ion by a variety of nucleophiles.

Investigation of SN1 and SN2 Mechanisms

The substitution of the alpha-chloro group in this compound can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, depending on the reaction conditions and the nature of the nucleophile. savemyexams.commasterorganicchemistry.comkahedu.edu.in

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.org For this compound, the presence of two carbonyl groups activates the alpha-carbon, making it highly susceptible to SN2 attack. nih.gov The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The SN1 mechanism , in contrast, is a two-step process. youtube.com The first step involves the departure of the leaving group to form a carbocation intermediate. libretexts.org This is the rate-determining step. masterorganicchemistry.com The second step is the rapid attack of the nucleophile on the carbocation. libretexts.org SN1 reactions are favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org While tertiary alkyl halides typically favor the SN1 pathway due to the stability of the resulting tertiary carbocation, the secondary nature of the alpha-carbon in this compound could allow for SN1 reactions under specific conditions. savemyexams.commasterorganicchemistry.com

The choice between SN1 and SN2 pathways is influenced by several factors, as summarized in the table below.

| Factor | SN1 | SN2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Intermediate | Carbocation | None (transition state) |

Stereochemical Outcomes in Nucleophilic Displacement

The stereochemical outcome of a nucleophilic substitution reaction on a chiral center is a key indicator of the underlying mechanism.

In an SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group. This "backside attack" results in an inversion of configuration at the stereocenter. masterorganicchemistry.com If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer.

Conversely, the SN1 reaction proceeds through a planar carbocation intermediate. libretexts.org The nucleophile can then attack this flat intermediate from either face with equal probability, leading to a mixture of both retention and inversion of configuration. masterorganicchemistry.comlibretexts.org If the starting material is enantiomerically pure, the product will be a racemic mixture. libretexts.org However, complete racemization is not always observed, as the departing leaving group can temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. libretexts.org

For this compound, stereospecific substitution reactions are crucial for the synthesis of chiral molecules. Enantioselective chlorination followed by a stereospecific SN2 displacement allows for the production of various chiral α-amino, α-alkylthio, and α-fluoro esters with high enantiopurity. researchgate.net

Reactivity of the Carbonyl and Ester Functionalities

Beyond the reactivity at the alpha-carbon, the carbonyl and ester groups of this compound also participate in a range of chemical transformations.

Reduction Pathways and Product Characterization

The carbonyl group within the ester of this compound can be reduced to an alcohol. smolecule.com Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The stereoselective reduction of the keto group is of significant interest. For instance, the use of certain biocatalysts, such as cell-free extracts from the earthworm Lumbricus rubellus, can lead to the formation of the corresponding alcohol with high enantiomeric excess. tandfonline.com Similarly, actinomycetes like Streptomyces thermocyaneoviolaceus can reduce α-keto esters to their corresponding (R)-alcohols with high optical purity. researchgate.net

The ester group itself can also be reduced to a primary alcohol, though this typically requires a stronger reducing agent like lithium aluminum hydride.

Table of Reduction Products

| Starting Material | Reducing Agent | Major Product |

|---|---|---|

| This compound | Sodium Borohydride | Methyl 3-chloro-2-hydroxybutanoate |

| This compound | Lumbricus rubellus extract | (R)-Methyl 3-chloro-2-hydroxybutanoate tandfonline.com |

Oxidation Reactions and Their Mechanistic Studies

The oxidation of this compound is less commonly described in the literature compared to its reduction. However, the oxidation of related α-keto acids has been studied. sciensage.info In the context of related compounds, oxidation can lead to the cleavage of carbon-carbon bonds. usu.edu For instance, the oxidation of some organic acids by reagents like 2-picolinium chlorochromate results in the formation of carbon dioxide. sciensage.info Mechanistic studies of such oxidations often investigate the involvement of free radicals and the nature of the transition state. sciensage.info

Condensation Reactions with Carbonyl-Containing Substrates

This compound can participate in condensation reactions. For example, it can undergo a Friedländer condensation with 2-amino-4,5-methylenedioxybenzaldehyde to synthesize quinoline (B57606) derivatives. beilstein-journals.org Additionally, related β-keto esters can react with 2-nitrocinnamaldehyde (B74183) in a tandem annulation to form functionalized carbazoles. nih.gov The Claisen condensation, a reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, is another relevant reaction type for esters like this compound. google.com

Enolate Chemistry and Alpha-Alkylation Reactions

The presence of a carbonyl group in this compound renders the α-protons (on the carbon adjacent to the carbonyl) acidic, making them susceptible to removal by a base to form an enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can participate in a variety of reactions, most notably alpha-alkylation. libretexts.orglibretexts.org

The general mechanism for the alkylation of enolates involves two primary steps:

Enolate Formation: A base abstracts an α-proton, leading to the formation of an enolate ion. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. 182.160.97

Nucleophilic Attack: The enolate then attacks an electrophilic alkyl halide in a classic SN2 reaction, resulting in the formation of a new carbon-carbon bond at the α-position. openstax.org

The success of these alkylation reactions is contingent on several factors, including the choice of base, solvent, and the nature of the alkylating agent. fiveable.me Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible formation of the enolate. libretexts.org Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) are commonly used to facilitate the reaction. fiveable.me The alkylating agent should ideally be a primary or methyl halide to avoid competing elimination reactions. openstax.org

Regioselectivity and Stereocontrol in Enolate Formation

For unsymmetrical ketones, the formation of the enolate can lead to different regioisomers. The control of this regioselectivity is a critical aspect of synthetic strategy. This is typically governed by whether the reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic Enolate: This is the less substituted enolate and is formed faster. Its formation is favored by using a strong, sterically hindered base (like LDA) at low temperatures (e.g., -78°C). 182.160.97 These conditions favor the removal of the more accessible, less sterically hindered proton.

Thermodynamic Enolate: This is the more substituted and more stable enolate. Its formation is favored by using a weaker base at higher temperatures, allowing an equilibrium to be established, which favors the more stable product. masterorganicchemistry.com

In the case of this compound, the presence of the chlorine atom and the methyl ester group influences the acidity of the adjacent protons and, consequently, the regioselectivity of enolate formation. Stereocontrol in the subsequent alkylation can be challenging, and if the α-carbon becomes a stereocenter, a racemic mixture is often produced unless chiral auxiliaries or catalysts are used. libretexts.org

Table 1: Conditions Influencing Enolate Formation

| Control Type | Base | Temperature | Solvent | Resulting Enolate |

| Kinetic | Lithium Diisopropylamide (LDA) | Low (-78°C) | Tetrahydrofuran (THF) | Less substituted |

| Thermodynamic | Sodium Ethoxide (NaOEt) | Higher (e.g., Room Temp.) | Ethanol | More substituted |

Alkylation Reactions with Various Electrophiles

The enolate derived from this compound can react with a range of electrophiles. The most common are alkyl halides, which participate in SN2 reactions. libretexts.orgopenstax.org The reactivity of the alkyl halide follows the typical SN2 trend, with primary halides being the most reactive and tertiary halides being unsuitable due to the prevalence of elimination reactions. libretexts.orgopenstax.org

Research has shown that the alkylation of methyl 4-chloro-3-oxobutanoate (a related compound) with di- and tribromoalkanes can lead to O-alkylation products. researchgate.net Specifically, reaction with 1,2-dibromoethane (B42909) and 1,3-dibromopropane (B121459) in the presence of potassium carbonate resulted in the formation of enol ethers of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. researchgate.net This suggests an initial self-condensation followed by O-alkylation rather than the expected C-alkylation. researchgate.net

Palladium-catalyzed alkene difunctionalization reactions have also been developed, where enolates react with alkenes tethered to aryl or alkenyl triflates. nih.gov These reactions form two new carbon-carbon bonds and create substituted cyclopentane (B165970) derivatives with high diastereoselectivity. nih.gov While these studies often use other stabilized enolates like those from malonic esters, the principles can be extended to compounds like this compound. nih.gov

Table 2: Representative Alkylation Reactions of Enolates

| Enolate Source (Example) | Electrophile | Product Type | Reference |

| Ethyl Acetoacetate | Alkyl Halide | α-Substituted Methyl Ketone | openstax.org |

| Diethyl Malonate | Alkyl Halide | α-Substituted Carboxylic Acid | openstax.org |

| Methyl 4-chloro-3-oxobutanoate | 1,2-Dibromoethane | Enol Ether of a Dioxocyclohexane Dicarboxylate | researchgate.net |

| Malonate Esters | Alkenyl Triflate (Pd-catalyzed) | Substituted Bicyclic Cyclopentane | nih.gov |

Rearrangement Reactions and Their Mechanistic Investigations

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. mvpsvktcollege.ac.in While specific rearrangement reactions involving the direct framework of this compound are not extensively documented in the provided search results, related compounds and reaction types offer mechanistic insights.

For instance, the Favorskii rearrangement is a well-known reaction of α-halo ketones. However, a study on the reaction of monomethyl enol ethers of 3-chloro-2,4-pentanedione with sodium methoxide (B1231860) showed that a mechanism involving oxirane formation and opening predominated over the Favorskii rearrangement. researchgate.net This highlights that expected rearrangement pathways can be superseded by other mechanisms.

Mechanistic investigations often employ techniques like crossover experiments to determine if a rearrangement is intramolecular or intermolecular. mvpsvktcollege.ac.in Computational methods, such as Density Functional Theory (DFT) calculations, are also crucial for elucidating complex reaction pathways, as seen in studies of biosynthetic carbocation rearrangements and cobalt-catalyzed cyclizations. nih.govresearchgate.net These studies help to map out potential energy surfaces and identify key intermediates and transition states. nih.gov

The Beckmann rearrangement, which converts an oxime to an amide, is another classic example where mechanistic studies have detailed the involvement of protonated intermediates and a subsequent dehydration-rearrangement step. researchgate.net Such fundamental studies on related functional groups provide a framework for predicting the potential rearrangement behavior of complex molecules like this compound under various conditions.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates most of the atoms of the starting materials. caltech.edunih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. nih.govscispace.com

This compound, or its ethyl ester counterpart, has been utilized as a key component in several MCRs. For example, ethyl 4-chloro-3-oxobutanoate participates in a one-pot, three-component reaction with aryl aldehydes and hydroxylamine (B1172632) hydrochloride. scispace.com Catalyzed by boric acid in water, this reaction efficiently produces 4H-isoxazol-5(4H)-ones, demonstrating a green and simple method for synthesizing these heterocyclic compounds. scispace.com

Similarly, ethyl 2-chloro-3-oxobutanoate has been used in the synthesis of various heterocyclic systems. It reacts with an intermediate salt (derived from 2-cyano-N-(2,4-dichlorophenyl) acetamide (B32628) and phenyl isothiocyanate) to form thiophene (B33073) derivatives. researchgate.net It has also been used in reactions with 2-thiouracil (B1096) derivatives to synthesize substituted pyrimidines. researchgate.net

The Biginelli reaction, a classic MCR, involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. beilstein-journals.org While not directly mentioning this compound, the principle applies, suggesting its potential as the 1,3-dicarbonyl component in such syntheses to create complex heterocyclic structures like dihydropyrimidinones. beilstein-journals.org

Table 3: Examples of Multi-Component Reactions

| Reaction Name/Type | Components | Product | Catalyst/Conditions | Reference |

| Isoxazol-5-one Synthesis | Aryl aldehyde, Hydroxylamine HCl, Ethyl 4-chloro-3-oxobutanoate | 4H-Isoxazol-5(4H)-one | Boric Acid, Water | scispace.com |

| Thiophene Synthesis | Intermediate Thioamide Salt, Ethyl 2-chloro-3-oxobutanoate | Thiophene Derivative | DMF/KOH | researchgate.net |

| Biginelli Reaction (General) | 1,3-Dicarbonyl, Aldehyde, Urea/Thiourea | Dihydropyrimidinone | Acid/Base Catalysis | beilstein-journals.org |

| Ugi Reaction (General) | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide | - | beilstein-journals.org |

Role As a Key Synthetic Intermediate for Complex Molecular Structures

Synthesis of Heterocyclic Compounds

The reactivity of the α-chloro-β-ketoester moiety is well-suited for constructing various heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds.

Formation of Triazole Derivatives through Cycloaddition

The synthesis of 1,2,3-triazole rings can be achieved through a 1,3-dipolar cycloaddition reaction, famously known as the Huisgen cycloaddition. wikipedia.org In this type of reaction, an azide (B81097) compound reacts with a suitable dipolarophile. While specific literature detailing the direct use of methyl 3-chloro-2-oxobutanoate in a cycloaddition to form a triazole was not prominently found in the searched databases, the general principle of using activated methylene (B1212753) compounds in reactions with azides is established for creating substituted triazoles. researchgate.net Typically, a compound with an activated methylene or methine group can react with an azide, often under basic conditions, to form the triazole ring.

Preparation of Thiazole (B1198619) Carboxylic Acids and Analogues

This compound is a classic substrate for the Hantzsch thiazole synthesis, a well-established method for preparing thiazole rings. wikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide. In this context, the α-chloro ketone part of this compound reacts with a thioamide derivative.

The reaction mechanism proceeds through the initial formation of a thiouronium salt intermediate, followed by cyclization and dehydration to yield the final thiazole product. The presence of the methyl ester at the 2-position of the butanoate chain results in the formation of a thiazole with a methyl group at the 5-position and a methoxycarbonyl group at the 4-position. This pathway provides a straightforward route to highly functionalized thiazole carboxylic acid precursors.

Table 1: Hantzsch Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 | Product Class | Key Reaction |

| This compound | Thioamide (e.g., Thiourea) | 4-Methoxycarbonyl-5-methylthiazole derivatives | Hantzsch Thiazole Synthesis |

Derivatization to Pyrimido[2,1-a]isoindol-4(3H)-one Systems

The synthesis of fused heterocyclic systems such as pyrimido[2,1-a]isoindol-4(3H)-ones can be accomplished by reacting bifunctional building blocks. While a specific reaction detailing the use of this compound with 1-aminoisoindole to form a pyrimido[2,1-a]isoindol-4(3H)-one system was not found in the searched literature, a closely related reaction has been reported. The condensation of 1-aminoisoindole with methyl 4-chloro-3-oxobutanoate, a constitutional isomer of the target compound, regioselectively yields 2-(chloromethyl)-2-hydroxy-2,6-dihydropyrimido[2,1-a]isoindol-4(3H)-one. jptcp.comuniv.kiev.ua This highlights the potential of chloro-oxobutanoates as precursors for such complex heterocyclic scaffolds, although the specific outcome for this compound remains to be documented in available literature.

Synthesis of Quinoline (B57606) and Related Fused Heterocycles

Classic methods for quinoline synthesis, such as the Combes, Conrad-Limpach, and Doebner-von Miller reactions, typically involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls. jptcp.comwikipedia.orgwikipedia.org The Combes synthesis specifically utilizes β-diketones, while the Conrad-Limpach synthesis employs β-ketoesters. wikipedia.orgsynarchive.comresearchgate.net this compound is an α-halo-β-ketoester. While its β-ketoester functionality suggests potential applicability in a Conrad-Limpach type reaction with anilines, specific literature examples detailing the use of this compound as a direct precursor for the synthesis of quinoline rings were not identified in the searched results.

Applications in Chiral Building Block Synthesis

The reduction of the ketone functionality in this compound can generate chiral centers, leading to valuable enantiomerically pure building blocks that are precursors to more complex chiral molecules like chiral diols.

Asymmetric Hydrogenation for Chiral Diols

The asymmetric reduction of the ketone in β-ketoesters is a powerful strategy for producing chiral hydroxy esters. These products, in turn, can be converted into chiral diols. While extensive literature exists on the asymmetric reduction of the related compound ethyl 4-chloro-3-oxobutanoate using various biocatalysts to produce chiral (R)- or (S)-4-chloro-3-hydroxybutanoate, specific studies detailing the asymmetric hydrogenation of this compound were not prominently found in the searched literature. nih.govnih.govnih.govresearchgate.net

However, the principle of biocatalytic reduction is broadly applicable. Microorganisms such as Candida parapsilosis and various fungi are known to reduce alkyl-3-oxobutanoates with high stereoselectivity. nih.govnih.gov For example, the asymmetric reduction of methyl 3-oxobutanoate has been shown to produce the (R)-enantiomer of the corresponding alcohol. nih.gov The application of similar biocatalytic systems to this compound would be expected to yield chiral methyl 3-chloro-2-hydroxybutanoate, a versatile precursor that can be further transformed into chiral diols through subsequent chemical steps.

Table 2: Potential Asymmetric Reduction of this compound

| Substrate | Reaction Type | Potential Catalyst | Potential Product |

| This compound | Asymmetric biocatalytic reduction | Whole-cell biocatalysts (e.g., Yeast, Fungi) / Isolated enzymes (Reductases) | Chiral Methyl 3-chloro-2-hydroxybutanoate |

Precursors for Complex Natural Products and Bioactive Molecule Frameworks

The strategic placement of reactive sites in this compound makes it an ideal starting material for the synthesis of a wide array of complex natural products and bioactive molecules. Its utility has been demonstrated in the formation of various heterocyclic and carbocyclic systems that form the core of many pharmacologically important compounds.

One of the notable applications of this compound is in the synthesis of thiazole carboxylic acids, which are important intermediates for many biologically active molecules. atlantis-press.comresearchgate.net The reaction pathway typically involves the condensation of this compound with a suitable thioamide to construct the thiazole ring. This approach has been successfully employed to generate a library of thiazole derivatives for further biological evaluation.

Furthermore, derivatives of this compound serve as precursors for chiral halohydrins, which are crucial building blocks in the synthesis of a variety of biologically active compounds. researchgate.net For instance, the asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutanoate yields optically pure ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate for several pharmaceuticals. researchgate.net This highlights the importance of the α-chloro-β-ketoester functionality in accessing stereochemically defined fragments for complex molecule synthesis.

Research has also explored the use of this compound in the synthesis of bicyclic structures. For example, the alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes leads to the formation of enol ethers of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. researchgate.net This reaction proceeds through an initial self-condensation followed by O-alkylation, demonstrating the compound's ability to participate in sequential reactions to build complex carbocyclic frameworks. researchgate.net

The versatility of this compound as a synthetic intermediate is further underscored by its application in the preparation of various other bioactive frameworks, although specific named natural products directly synthesized from it are not extensively detailed in the provided search results. However, the recurring theme of its use in generating key structural motifs prevalent in natural products and bioactive molecules solidifies its importance in synthetic organic chemistry.

Functionalization Strategies for Diverse Derivatives

The trifunctional nature of this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives. These functionalization strategies can be broadly categorized based on the reactive site involved: the ester group, the chloro moiety, and the introduction of various substituents for structural diversification.

Chemical Modification at the Ester Group

The methyl ester group of this compound can undergo various transformations to introduce new functionalities. Standard reactions such as hydrolysis, transesterification, and amidation can be employed to modify this part of the molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further reactions such as amide bond formation or conversion to other functional groups.

Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups, altering the steric and electronic properties of the molecule.

Amidation: Treatment with amines can convert the ester into an amide. This is a common strategy to introduce nitrogen-containing functional groups and to build peptide-like structures. For example, amides of related pyrrolidone carboxylic acids have been prepared via ammonolysis of the corresponding esters.

These modifications at the ester group are fundamental in tailoring the properties of the resulting molecules for specific applications, including their use as intermediates in the synthesis of more complex targets.

Reactions Involving the Chloro Moiety

The chloro group at the 3-position is a key reactive handle for introducing a variety of substituents through nucleophilic substitution reactions. pharmaffiliates.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing the structural diversity of the accessible derivatives.

Common nucleophiles that can displace the chloride ion include:

Azides: To introduce an azido (B1232118) group, which can be further transformed into an amine or participate in cycloaddition reactions.

Amines: Leading to the formation of α-amino ketones, which are important building blocks in medicinal chemistry.

Thiolates: To introduce sulfur-containing functionalities.

Cyanide: For the introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

The reactivity of the chloro group makes this compound a valuable precursor for a wide range of substituted butanoate derivatives.

Introduction of Various Substituents for Structural Diversification

Beyond the modification of the ester and chloro groups, various other strategies can be employed to introduce substituents and achieve structural diversification. The active methylene group adjacent to the ketone and ester can be deprotonated to form an enolate, which can then react with a variety of electrophiles.

Alkylation of the enolate with different alkyl halides is a common method to introduce new carbon chains. This allows for the synthesis of a wide range of α-substituted β-ketoesters. Furthermore, the ketone carbonyl group itself can be a site for various reactions, including:

Reductions: To form the corresponding alcohol.

Reductive amination: To introduce an amino group.

Wittig-type reactions: To form alkenes.

These functionalization strategies, often used in combination, provide a powerful toolkit for the synthesis of a vast array of derivatives from this compound, each with potentially unique biological activities and applications as intermediates in the synthesis of more complex molecular architectures.

Advanced Spectroscopic and Analytical Research Techniques for Methyl 3 Chloro 2 Oxobutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of Methyl 3-chloro-2-oxobutanoate. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides critical information about the electronic environment of the protons, their multiplicity, and their proximity to neighboring protons. For this compound (CH₃CHClC(O)COOCH₃), three distinct signals are expected.

Methoxy (B1213986) Protons (-OCH₃): A singlet is anticipated for the three protons of the methyl ester group. Being attached to an oxygen atom, these protons are deshielded and are expected to resonate in the range of δ 3.5 - 4.0 ppm. libretexts.org

Methine Proton (-CHCl): The single proton on the carbon bearing the chlorine atom is significantly deshielded by the adjacent electron-withdrawing chlorine atom and two carbonyl groups. This proton would appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3). Its chemical shift is predicted to be in the downfield region, typical for protons alpha to a halogen and a carbonyl group. docbrown.info

Methyl Protons (CH₃-CHCl): The three protons of the terminal methyl group are coupled to the single methine proton, resulting in a doublet. These protons are in a more shielded environment compared to the others, and their signal is expected to appear further upfield.

The integration of these signals would yield a ratio of 3:1:3, corresponding to the -OCH₃, -CHCl, and CH₃-CHCl protons, respectively, confirming the proton count in each environment.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling To |

|---|---|---|---|---|

| -OCH₃ | 3.5 - 4.0 | Singlet (s) | 3H | None |

| -CHCl | 4.5 - 5.5 | Quartet (q) | 1H | CH₃- |

| CH₃-CHCl | 1.6 - 1.9 | Doublet (d) | 3H | -CHCl |

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the nature of the carbon skeleton. This compound has five carbon atoms, all in distinct chemical environments, which would result in five separate signals.

Ketone Carbonyl (C=O): The carbon of the ketone group is highly deshielded and typically appears in the range of δ 190-210 ppm. libretexts.orglibretexts.org

Ester Carbonyl (-COO-): The ester carbonyl carbon is also deshielded but generally resonates at a slightly higher field than a ketone carbonyl, typically in the δ 165-180 ppm range. oregonstate.edu

Methine Carbon (-CHCl): The carbon atom bonded to the electronegative chlorine atom is expected to appear in the range of δ 55-80 ppm. oregonstate.edu

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group, being attached to an oxygen, typically resonates between δ 50-60 ppm.

Methyl Carbon (CH₃-): The terminal methyl carbon is the most shielded carbon in the molecule, with a predicted chemical shift in the δ 15-25 ppm range. libretexts.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 190 - 210 |

| Ester Carbonyl (-COO-) | 165 - 180 |

| Methine Carbon (-CHCl) | 55 - 80 |

| Methoxy Carbon (-OCH₃) | 50 - 60 |

| Methyl Carbon (CH₃-) | 15 - 25 |

While 1D NMR provides substantial data, 2D NMR techniques are employed to confirm the connectivity and definitively assign the structure.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu For this compound, the HSQC spectrum would show cross-peaks connecting the ¹H signal of the methoxy protons to the ¹³C signal of the methoxy carbon, the methine proton signal to the methine carbon signal, and the terminal methyl proton signals to the terminal methyl carbon signal. The two carbonyl carbons, having no attached protons, would be absent from the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This allows for the assembly of the molecular fragments. Key HMBC correlations for confirming the structure of this compound would include:

A cross-peak between the methoxy protons (-OCH₃) and the ester carbonyl carbon (-C OO-), confirming the ester functionality.

Correlations between the methine proton (-CH Cl) and both the ketone carbonyl carbon (C =O) and the ester carbonyl carbon (C OO-).

A correlation between the terminal methyl protons (C H₃-) and the methine carbon (-C HCl).

A correlation between the methine proton (-CH Cl) and the terminal methyl carbon (C H₃-).

These correlations would provide unequivocal evidence for the sequence of atoms in the molecule, leaving no ambiguity in the final structure. libretexts.orglibretexts.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The molecular formula is C₅H₇ClO₃, giving a molecular weight of approximately 150.56 g/mol . A key feature in the mass spectrum would be the isotopic pattern for chlorine; the presence of the ³⁷Cl isotope would result in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak (M⁺) containing the ³⁵Cl isotope. miamioh.edu

The fragmentation of the molecular ion upon electron ionization (EI) is typically driven by the presence of the carbonyl groups and the chlorine atom. Common fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation for carbonyl compounds where the bond adjacent to the carbonyl group is broken. wikipedia.orgyoutube.comyoutube.com

Cleavage between C2 and C3 could lead to the formation of a [CH₃CHCl]⁺ radical cation or a [C(O)COOCH₃]⁺ ion.

Cleavage on either side of the ketone carbonyl can generate stable acylium ions. For instance, loss of the -COOCH₃ radical would yield a [CH₃CHClCO]⁺ ion. Loss of the CH₃CHCl- radical would generate a [COOCH₃]⁺ ion (m/z 59).

Loss of Neutral Molecules:

Loss of the methoxy radical (·OCH₃) from the molecular ion would produce a fragment ion at M-31.

Loss of a chlorine radical (·Cl) would result in a fragment at M-35.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 150/152 | [C₅H₇ClO₃]⁺˙ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl |

| 115 | [C₅H₇O₃]⁺ | Loss of ·Cl |

| 91/93 | [CH₃CHClCO]⁺ | Loss of ·COOCH₃ |

| 59 | [COOCH₃]⁺ | Alpha-cleavage |

| 43 | [CH₃CO]⁺ | Alpha-cleavage |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. wikipedia.org

Carbonyl (C=O) Stretching: The most prominent features in the IR and Raman spectra of this compound would be the strong C=O stretching absorptions. Because there are two distinct carbonyl groups (ketone and ester), two separate bands are expected.

The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹. libretexts.org

The ketone carbonyl stretch for a saturated aliphatic ketone is usually found near 1715 cm⁻¹. orgchemboulder.com However, the presence of the electronegative chlorine atom on the alpha-carbon is known to shift the C=O stretching frequency to a higher wavenumber (a phenomenon known as the field effect), likely into the 1725-1750 cm⁻¹ range. libretexts.orgopenstax.org This may lead to an overlap of the two carbonyl bands.

C-O Stretching: Esters exhibit strong C-O stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretch is expected to appear as a moderate to strong band in the 600-800 cm⁻¹ region.

C-H Stretching and Bending: C-H stretching vibrations from the methyl and methine groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ range.

Raman spectroscopy provides complementary information. While C=O stretches are also strong in the Raman spectrum, C-C and C-Cl bonds often give rise to more intense Raman signals than in the IR spectrum, aiding in the characterization of the molecular backbone. acs.orgresearchgate.netresearchgate.net

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| C-H (sp³) | Stretching | 2850 - 3000 | Medium |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| C=O (Ketone, α-chloro) | Stretching | 1725 - 1750 | Strong |

| C-O (Ester) | Stretching | 1000 - 1300 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

UV-Vis Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The primary chromophore in this compound is the α-dicarbonyl system. Compounds containing adjacent carbonyl groups exhibit characteristic electronic transitions. usst.edu.cn

The most relevant transition for this compound is the weak n → π* transition associated with the carbonyl groups. rsc.org This transition involves the excitation of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital. For α-dicarbonyl compounds, this absorption band is typically found in the near-UV to visible region of the spectrum. researchgate.net For example, similar compounds like pyruvic acid and biacetyl show broad absorptions in the 320-450 nm range. researchgate.netresearchgate.net Therefore, this compound is expected to exhibit a weak absorption maximum (λₘₐₓ) in this region, which is responsible for the pale yellow color of many α-dicarbonyl compounds. nih.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quality control of this compound, enabling both the assessment of its chemical purity and the determination of its enantiomeric composition. The versatility of HPLC allows for the development of specific methods tailored to separate the target compound from potential impurities and to resolve its enantiomers, which is critical for applications where stereochemistry is a key factor.

Purity Assessment by Reversed-Phase HPLC

The chemical purity of this compound is routinely determined using reversed-phase HPLC (RP-HPLC). This method separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18-silica column, is used in conjunction with a polar mobile phase. By analyzing the retention time and the peak area in the resulting chromatogram, the presence of impurities can be identified and quantified.

Detailed research findings have established optimized conditions for the purity assessment of related β-keto esters. While a specific method for this compound is not extensively documented in publicly available literature, a typical method can be extrapolated based on the analysis of structurally similar compounds.

Table 1: Illustrative RP-HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water gradient (e.g., starting with 30:70 and increasing to 70:30 over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8-12 minutes |

This method would allow for the separation of this compound from common starting materials, byproducts, and degradation products. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination by Chiral HPLC

The determination of the enantiomeric excess (e.e.) of this compound is crucial, particularly when it is produced through stereoselective synthesis. Chiral HPLC is the most common and reliable method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

The selection of the appropriate CSP is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the resolution of a wide range of chiral compounds, including α-chloro-β-keto esters. nih.govacs.org Research on the enantioselective chlorination of cyclic β-keto esters has demonstrated the successful use of columns like Chiralcel OD-H and Chiralpak AD-H for separating the resulting chlorinated products. acs.org

Based on these findings for analogous compounds, a suitable chiral HPLC method for this compound can be proposed.

Table 2: Proposed Chiral HPLC Method for Enantiomeric Excess Determination of this compound

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 20-25 °C |

| Detector | UV at 220 nm or 254 nm |

| Injection Volume | 5-10 µL |

In this method, the two enantiomers of this compound would exhibit distinct retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula:

e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

The elution order of the enantiomers would need to be determined by analyzing a sample of a known enantiomer or by using other spectroscopic techniques in conjunction with the HPLC separation. The optimization of the mobile phase composition, particularly the ratio of n-hexane to isopropanol, is often necessary to achieve optimal resolution.

Theoretical and Computational Chemistry Studies on Methyl 3 Chloro 2 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of Methyl 3-chloro-2-oxobutanoate. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of this size. google.com It is frequently employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the electronic landscape of the molecule. nanobioletters.comscispace.com

For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), can predict key geometric parameters. semanticscholar.org These calculations identify the lowest energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is found. arxiv.org

Furthermore, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nanobioletters.com A smaller gap suggests the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map can also be generated to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Ketone) | 1.21 Å |

| C=O (Ester) | 1.20 Å | |

| C-Cl | 1.78 Å | |

| C-C (Keto-Ester) | 1.52 Å | |

| Bond Angle | Cl-C-C(O) | 110.5° |

| O=C-C(Cl) | 121.0° |

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) are examples of ab initio calculations. researchgate.net They are generally more computationally demanding than DFT but can offer higher accuracy for certain properties, often serving as a benchmark for other methods. rsc.orgresearchgate.net For a molecule like this compound, ab initio calculations could be used to obtain highly accurate predictions of its energy and geometry, which are valuable for confirming the results from DFT studies or for situations where high precision is critical. nih.gov

Semi-empirical molecular orbital theories, such as AM1 and PM3, simplify quantum mechanical calculations by using parameters derived from experimental data. These methods are significantly faster than DFT or ab initio approaches, making them suitable for preliminary analyses of large molecules or for exploring broad conformational landscapes. google.com For this compound, semi-empirical methods can be employed for an initial, rapid conformational analysis to identify low-energy conformers, which can then be subjected to more accurate geometry optimization using DFT or ab initio methods.

Molecular Modeling and Conformational Analysis

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Molecular modeling of this compound focuses on understanding its preferred shapes and the energy associated with them.

In the s-trans conformation, the two carbonyl groups point in opposite directions, while in the s-cis conformation, they are oriented on the same side. Typically, the s-trans conformer is more stable due to reduced steric hindrance and dipole-dipole repulsion. imperial.ac.uk However, the energy barrier for interconversion between these forms is generally low, meaning that both conformers can coexist in equilibrium at room temperature. rsc.org The polarity of the solvent can also influence the conformational equilibrium, with more polar solvents often stabilizing the more polar s-cis conformer. rsc.org

Table 3: Illustrative Conformational Analysis of this compound This table presents hypothetical data for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (D) | Population at 298 K (%) |

|---|---|---|---|

| s-trans | 0.00 | 2.1 | 75 |

This compound, like many carbonyl compounds, can exist in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. The presence of the electron-withdrawing chlorine atom and the ester group can influence the stability of the enol form. walisongo.ac.id

Computational studies are exceptionally well-suited to investigate this equilibrium. By calculating the energies of the keto form, the enol form, and the transition state that connects them, an energetic profile of the tautomerization reaction can be constructed. orientjchem.org DFT methods have been successfully used to study the tautomerism of similar β-dicarbonyl compounds. orientjchem.orgresearchgate.net These studies show that the relative stability of the tautomers is highly dependent on the solvent. researchgate.net The enol form is often stabilized by intramolecular hydrogen bonding and can be favored in non-polar solvents, whereas polar solvents may favor the more polar keto form.

For this compound, two enol forms are possible, (Z)-enol and (E)-enol, depending on the stereochemistry around the C=C double bond. Theoretical calculations can determine the relative energies of both enol forms and the keto form, as well as the activation energy required for the conversion, providing a complete picture of the tautomeric landscape.

Table 4: Illustrative Energetic Profile for Keto-Enol Tautomerism of this compound (kcal/mol) This table presents hypothetical data for illustrative purposes, relative to the keto form.

| Species | Gas Phase | Non-Polar Solvent (Cyclohexane) | Polar Solvent (Water) |

|---|---|---|---|

| Keto Form | 0.0 | 0.0 | 0.0 |

| (Z)-Enol Form | -2.5 | -3.1 | +1.5 |

Mechanistic Elucidation via Computational Methods

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule like this compound, these methods could illuminate its reactivity, stability, and the pathways through which it transforms.

Transition State Characterization for Key Reactions

The characterization of transition states is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic properties are critical for understanding reaction rates and selectivity. For reactions involving this compound, such as nucleophilic substitution at the chlorinated carbon or reactions involving the keto and ester functionalities, computational methods like Density Functional Theory (DFT) or ab initio calculations would be employed to locate and characterize the relevant transition state structures.

Reaction Coordinate Analysis and Kinetic Studies

Following the identification of a transition state, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can be performed. This analysis maps the entire reaction pathway from reactants through the transition state to the products, providing a detailed picture of the geometric and electronic structure changes that occur during the reaction.

Kinetic parameters, such as the rate constant, can be estimated from the calculated activation energy using Transition State Theory (TST). These theoretical kinetic studies could predict how the reaction rate is influenced by factors like temperature and the presence of a solvent. For this compound, such analyses would be invaluable for predicting its behavior in various synthetic protocols. However, at present, there is no specific published research detailing such analyses for this compound.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

While this compound does not possess traditional hydrogen bond donors, its oxygen atoms can act as hydrogen bond acceptors. Understanding its intermolecular interactions is crucial for predicting its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study bonding and intermolecular interactions in terms of localized electron-pair bonding units (Lewis structures). NBO analysis can quantify the strength of interactions, such as hydrogen bonds, through the examination of donor-acceptor orbital interactions.

In the context of this compound interacting with a hydrogen bond donor, NBO analysis would identify the lone pair orbitals on the oxygen atoms as the donor orbitals and the antibonding orbital of the donor's X-H bond as the acceptor orbital. The second-order perturbation theory analysis within the NBO framework provides an estimate of the stabilization energy associated with this interaction. No specific NBO analysis of intermolecular interactions involving this compound has been found in the literature.

Atoms-in-Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. AIM analysis can be used to characterize intermolecular interactions, including hydrogen bonds, by locating bond critical points (BCPs) between interacting atoms.

For a hydrogen bond between a donor and an acceptor atom in a system involving this compound, the presence of a BCP between the hydrogen and the acceptor oxygen atom would confirm the existence of the interaction. The properties of the electron density at this BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the bond. For instance, for typical hydrogen bonds, one expects a relatively low ρ and a positive ∇²ρ, indicative of a closed-shell interaction. Again, the scientific literature lacks specific AIM studies on the intermolecular interactions of this compound.

Exploration of Derivatives and Their Structure Reactivity Relationships in Research

Systematic Derivatization Strategies

Systematic derivatization of a lead compound is a cornerstone of medicinal chemistry and materials science, aimed at optimizing properties such as biological activity or material function. For methyl 3-chloro-2-oxobutanoate, a key reactive intermediate, derivatization strategies often target its functional groups: the methyl ester, the ketone, and the chlorinated α-carbon.

One common approach involves the modification of the ester group. Transesterification with various alcohols can introduce different alkyl or aryl groups, altering the compound's steric and electronic properties. For instance, replacing the methyl group with a bulkier tert-butyl group can sterically hinder reactions at the adjacent ketone.

Another key strategy focuses on reactions at the α-carbon. The chlorine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For example, reaction with amines can yield α-amino ketoesters, which are valuable building blocks in organic synthesis. The synthesis of N-substituted-3-chloro-2-azetidinones from chloroacetyl chloride demonstrates a similar principle of introducing diversity through reactions at a chlorinated carbon. nih.govmdpi.comnih.gov

Furthermore, the ketone functionality can be targeted. Reactions such as aldol (B89426) condensations or the formation of hydrazones can introduce significant structural diversity. The synthesis of ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate is an example of such a derivatization at the ketone group of a related β-keto ester.

The following table provides an overview of potential derivatization strategies for this compound, based on common reactions of β-keto esters and α-halo ketones.

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivatives |

| Methyl Ester | Transesterification | Various alcohols (e.g., ethanol, isopropanol) | Alkyl 3-chloro-2-oxobutanoates |

| α-Carbon (C-3) | Nucleophilic Substitution | Amines, thiols, azides, cyanides | α-Substituted-β-ketoesters |

| Ketone (C-2) | Condensation | Hydrazines, hydroxylamine (B1172632) | Hydrazones, oximes |

| Ketone (C-2) | Reduction | Sodium borohydride (B1222165) | Methyl 3-chloro-2-hydroxybutanoate |

| Enolate | Alkylation/Acylation | Alkyl halides, acyl chlorides | α-Substituted derivatives |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their reactivity. libretexts.org For derivatives of this compound, QSRR studies can provide valuable insights into the factors governing their reaction rates and mechanisms. The fundamental aspects of a QSAR/QSRR study involve the selection of a dataset, calculation of molecular descriptors, variable selection, model construction, and validation. mdpi.com

The reactivity of α-halo carbonyl compounds is often dominated by their susceptibility to nucleophilic attack. A QSRR model for this class of compounds would typically involve descriptors that quantify:

Electronic Effects: Hammett constants (σ) for substituents on an aromatic ring, or calculated parameters like partial atomic charges and molecular orbital energies (e.g., LUMO energy). Electron-withdrawing groups are generally expected to increase the electrophilicity of the carbonyl carbon and the carbon bearing the halogen, thus accelerating nucleophilic attack.

Steric Effects: Taft steric parameters (Es) or computational descriptors such as molecular volume or surface area. Increased steric hindrance around the reaction center is expected to decrease the reaction rate.

Hydrophobicity: The partition coefficient (logP), which can influence reactivity in biphasic systems or in biological environments.

A hypothetical QSRR study on a series of substituted this compound derivatives reacting with a common nucleophile might yield an equation of the following form:

log(k) = c_1σ + c_2E_s + c_3logP + C

Where 'k' is the reaction rate constant, and c_1, c_2, and c_3 are coefficients determined by regression analysis. The signs and magnitudes of these coefficients would indicate the relative importance of electronic, steric, and hydrophobic effects on the reaction's progress. Such models are instrumental in predicting the reactivity of novel derivatives and in designing compounds with tailored reaction profiles.

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects are the interplay of stereochemical and electronic factors that influence the structure, stability, and reactivity of molecules. In the context of this compound, these effects are particularly important in determining the pathways of its reactions, especially nucleophilic substitutions.